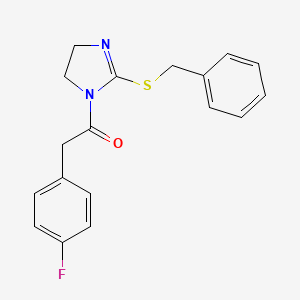
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic molecule that belongs to the imidazole family, characterized by its unique functional groups, including a benzylthio moiety and a fluorinated phenyl group. This structural diversity suggests potential biological activity, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is C17H16FN2S with a molecular weight of 314.38 g/mol. The presence of the imidazole ring is notable for its role in various biological interactions, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN2S |
| Molecular Weight | 314.38 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of imidazole derivatives often involves:
- Enzyme Inhibition : Compounds with imidazole rings can act as inhibitors for various enzymes, including those involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
Anticancer Potential
Imidazole derivatives have been explored for their anticancer activities. For instance, studies on related compounds have shown cytotoxic effects on cancer cell lines, including mechanisms involving apoptosis induction and cell cycle arrest . The specific compound's structure could enhance its efficacy against certain cancer types.
Neuropharmacological Effects
The interaction of imidazole derivatives with GABA-A receptors has been documented. Compounds structurally related to the target molecule have been identified as positive allosteric modulators (PAMs) of these receptors, which could lead to anxiolytic effects without the side effects associated with traditional benzodiazepines .
Case Studies and Research Findings
- Antibacterial Activity : A series of studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cytotoxicity in Cancer Cells : Research conducted on related imidazole compounds revealed IC50 values indicating effective cytotoxicity in breast cancer cell lines (MCF-7), with values around 25 µM after 48 hours of treatment .
- GABA-A Receptor Modulation : In vitro studies demonstrated that certain imidazole derivatives can enhance GABAergic transmission, leading to increased neuronal inhibition. This effect was quantified using electrophysiological methods to measure changes in current flow through GABA-A receptors .
Properties
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOUWGRWAVGVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














